3-(2-Amino-2-oxoethyl)benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
3-(2-amino-2-oxoethyl)benzoic acid |
InChI |
InChI=1S/C9H9NO3/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13) |
InChI Key |
QOZJLOPRGCBMKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 2 Amino 2 Oxoethyl Benzoic Acid
Established Synthetic Routes for 3-(2-Amino-2-oxoethyl)benzoic Acid
The preparation of this compound and its structural isomers can be achieved through several established synthetic strategies. One common approach involves the reaction of a substituted benzoic acid with an appropriate amino acid derivative.
Identification of Key Precursors and Starting Materials
The synthesis of derivatives of (2-amino-2-oxoethyl)benzoate has been accomplished by reacting 4-substituted sodium benzoates with chloroacetic acid amide in dimethylformamide (DMF). researchgate.netiucr.org This method has been used to produce compounds such as 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate (B1230335), and 2-amino-2-oxoethyl 4-aminobenzoate (B8803810) monohydrate with yields of 86%, 78%, and 88%, respectively. iucr.org The lower yield for the nitro-substituted product is attributed to the reduced reactivity of the molecule in a nucleophilic exchange reaction due to the electron-withdrawing effects of the nitro group. iucr.org
Another key precursor, 3-methyl-2-aminobenzoic acid, can be synthesized from m-xylene (B151644). The process involves the oxidation of m-xylene to m-methylbenzoic acid, followed by nitration at the 2-position and subsequent reduction of the nitro group to an amine. google.com An alternative route starts with the chlorination of m-xylene to produce 2-chloro-m-xylene, which is then oxidized to 3-methyl-2-chlorobenzoic acid. google.com A method for preparing 3-amino-2-methyl benzoic acid involves the liquid phase catalytic hydrogenation of 3-nitro-2-tolyl acid after salification. google.com
The synthesis of various precursors for more complex derivatives often involves standard organic reactions. For instance, 2-phenoxybenzoic acid can be prepared from commercially available 2-iodobenzoic acid. researchgate.net Similarly, amino-substituted benzoic acids can be converted to their corresponding azido-substituted counterparts through diazotization followed by treatment with sodium azide (B81097). nih.gov
| Precursor | Starting Material(s) | Reagents/Conditions | Resulting Compound | Reference(s) |
| 4-Substituted Sodium Benzoates | 4-Substituted Benzoic Acids | Sodium Hydroxide (B78521) | 4-Substituted Sodium Benzoates | researchgate.netiucr.org |
| Chloroacetic acid amide | Chloroacetic acid | Ammonia (B1221849) | Chloroacetic acid amide | researchgate.netiucr.org |
| 3-Methyl-2-aminobenzoic acid | m-Xylene | Oxidation, Nitration, Reduction | 3-Methyl-2-aminobenzoic acid | google.com |
| 3-Amino-2-methyl benzoic acid | 3-Nitro-2-tolyl acid | Salification, Catalytic Hydrogenation | 3-Amino-2-methyl benzoic acid | google.com |
| 2-Phenoxybenzoic acid | 2-Iodobenzoic acid | Phenol, DBU, Cu(0), Cu(I)I, DMF | 2-Phenoxybenzoic acid | researchgate.net |
Optimization of Reaction Conditions and Catalysis Systems
The efficiency of synthetic routes is highly dependent on the optimization of reaction conditions and the choice of catalytic systems. For instance, in the synthesis of polysubstituted 3,4-dihydroquinazolines, a key step involves an intramolecular nucleophilic substitution. The reaction conditions for this transformation were optimized by testing various bases and solvents. It was found that using potassium carbonate (K2CO3) in acetonitrile (B52724) (CH3CN) at reflux temperature provided the highest yield (84%). researchgate.net Other solvents like DMF, dichloromethane (B109758) (CH2Cl2), and toluene (B28343) resulted in lower yields, while stronger bases like sodium hydroxide (NaOH) and sodium ethoxide (EtONa) led to decomposition. researchgate.net
Microwave-assisted synthesis has also been shown to be an effective method for optimizing reactions. In a one-pot, multi-component synthesis of peptoid-based histone deacetylase (HDAC) inhibitors, microwave irradiation was used to pre-form the imine intermediate, which is a crucial step in the Ugi four-component reaction (U-4CR). nih.gov This pre-formation step, carried out at 45°C for 20 minutes, followed by the Ugi reaction at the same temperature for 60 minutes, resulted in an 85% yield of the desired product. nih.gov The subsequent hydroxylaminolysis step was also optimized under microwave conditions, with the best results (80% yield) achieved at 55°C for 30 minutes. nih.gov
The mechanochemical synthesis of primary amides from esters using calcium nitride as an ammonia source offers a solvent-free and efficient alternative to traditional methods. nih.gov Optimization of this process for the transformation of ethyl 3-fluorobenzoate (B1230327) to the corresponding primary amide involved screening various Lewis acid catalysts. Indium trichloride (B1173362) was identified as the most effective catalyst, leading to a 91% conversion. nih.gov
| Reaction Type | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Intramolecular Nucleophilic Substitution | K2CO3 | CH3CN | Reflux | 84 | researchgate.net |
| Ugi Four-Component Reaction | Microwave (150W) | MeOH | 45 | 85 | nih.gov |
| Hydroxylaminolysis | Microwave (150W) | Dry MeOH | 55 | 80 | nih.gov |
| Mechanochemical Amidation | Indium Trichloride | None (Ball Milling) | N/A | 91 (conversion) | nih.gov |
Elucidation of Mechanistic Pathways of Formation
The formation of this compound derivatives often proceeds through well-understood mechanistic pathways. For example, the synthesis of (2-amino-2-oxoethyl)benzoate derivatives via the reaction of 4-substituted sodium benzoates with chloroacetic acid amide is a classic example of a nucleophilic substitution reaction. researchgate.netiucr.org
In more complex multi-component reactions, such as the synthesis of 3,4-dihydroquinazolines, the mechanism involves a sequence of reactions. This can include a Passerini reaction to form an azide intermediate, followed by a Staudinger reaction, an aza-Wittig reaction, an addition, and finally an intramolecular nucleophilic substitution. researchgate.net Similarly, the synthesis of 3-amino-2-azetidinones can proceed through a plausible mechanistic pathway that has been studied to understand the formation of this important heterocyclic system. researchgate.net
Advanced Synthetic Approaches for Analogues and Derivatives
The development of advanced synthetic methods allows for the creation of a diverse range of analogues and derivatives of this compound, including those with specific stereochemistry or substitutions.
Asymmetric Synthesis Strategies for Chiral Analogues
The asymmetric synthesis of chiral analogues is crucial for developing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. One approach involves the use of chiral auxiliaries. For example, an Evans' auxiliary has been utilized in the asymmetric synthesis of Netarsudil, a ROCK inhibitor. This strategy sets the (S)-stereocenter at the alpha-carbon while incorporating a beta-amino methyl moiety. researchgate.net
Another strategy for asymmetric synthesis involves direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones. acs.org This method allows for the preparation of 3-substituted isoindolinones in excellent yields and high diastereomeric ratios. The resulting chiral amides can then be reduced to the corresponding 1-substituted 2,3-dihydroisoindoles. acs.org
The enantioselective synthesis of 2-amino-3-hydroxynorbornene-2-carboxylic acid derivatives has been achieved through a Diels-Alder reaction between cyclopentadiene (B3395910) and chiral dienophiles, such as alkyl 5-oxo-2-phenyloxazol-4-methylenecarbonates or 2-benzoylamino-3-alkoxycarbonyloxy-acrylates, in the presence of a Lewis acid catalyst like Mg(ClO4)2. nih.gov
N-Alkylation Reactions in the Synthesis of Related Diaminoesters
N-alkylation is a fundamental transformation used in the synthesis of various derivatives. The synthesis of 2-[(1-benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid is achieved through the N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate N-benzoylated. mdpi.comresearchgate.net This reaction proceeds via nucleophilic substitution. researchgate.net
A catalyst-free, one-pot reductive alkylation of primary and secondary amines, as well as N,N-dimethylation of amino acids, can be carried out using sodium borohydride (B1222165) in 2,2,2-trifluoroethanol (B45653) (TFE). organic-chemistry.org This method is efficient for a wide range of substrates and avoids the need for expensive or toxic catalysts. organic-chemistry.org
In the synthesis of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs, commercially available substituted benzoic acids are coupled with corresponding substituted ethyl glycinates in the presence of EDC/HOBt to form a benzoylglycine ester. This intermediate is then hydrolyzed and subsequently reacted with various substituted benzylamines to yield the final products. nih.gov
| Reaction Type | Substrates | Reagents/Conditions | Product Type | Reference(s) |
| Asymmetric Alkylation | Chiral N-tert-butylsulfinyl-isoindolinones, Alkylating agents | LDA | 3-Substituted Isoindolinones | acs.org |
| Asymmetric Diels-Alder | Cyclopentadiene, Chiral Acrylates | Mg(ClO4)2 | 2-Amino-3-hydroxynorbornene-2-carboxylic acid derivatives | nih.gov |
| N-Alkylation | 2-Aminobenzoic acid, Methyl α-azidoglycinate N-benzoylated | DIPEA, Acetone | 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid | mdpi.comresearchgate.net |
| Reductive Alkylation | Amines, Aldehydes/Ketones | NaBH4, TFE | N-Alkylated Amines | organic-chemistry.org |
| Amide Coupling/N-Alkylation | Substituted Benzoic Acids, Ethyl Glycinates, Benzylamines | EDC/HOBt, HATU | N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs | nih.gov |
Esterification Reactions for Benzoic Acid Derivatives
The carboxylic acid moiety of benzoic acid and its derivatives is a prime site for esterification, a fundamental transformation in organic synthesis. This reaction is crucial for creating a wide array of derivatives with modified physicochemical properties. One common method involves the reaction of a carboxylate salt with an alkyl halide. For instance, derivatives of 2-amino-2-oxoethyl benzoate (B1203000) can be synthesized by reacting the sodium salts of substituted benzoic acids with chloroacetamide in dimethylformamide (DMF). iucr.org The yields for these reactions are generally high, although they can be influenced by the nature of the substituents on the benzene (B151609) ring. For example, the synthesis of 2-amino-2-oxoethyl 4-nitrobenzoate gives a lower yield (78%) compared to its 4-bromo (86%) and 4-amino (88%) counterparts, a result attributed to the electron-withdrawing effects of the nitro group. iucr.org
Another widely used method is the Fischer esterification, which involves an acid-catalyzed reaction between a carboxylic acid and an alcohol. libretexts.org While effective, this method is often limited to the synthesis of simple esters like methyl or ethyl esters due to the need for the alcohol to be used in excess as the solvent. libretexts.org
More sophisticated methods involve the use of coupling agents. For example, hydroxy-substituted benzoic acids can be reacted with an appropriate chloro-functionalized intermediate in the presence of triethylamine (B128534) and potassium iodide in DMF to yield the desired ester. nih.gov This approach is part of a broader strategy for synthesizing complex amide and ester derivatives. nih.gov
Table 1: Synthesis of 2-Amino-2-oxoethyl Benzoate Derivatives iucr.org
| Derivative | Reactants | Solvent | Yield |
|---|---|---|---|
| 2-amino-2-oxoethyl 4-bromobenzoate | Sodium p-bromobenzoate, Chloroacetamide | DMF | 86% |
| 2-amino-2-oxoethyl 4-nitrobenzoate | Sodium p-nitrobenzoate, Chloroacetamide | DMF | 78% |
This interactive table summarizes the synthesis conditions and yields for various benzoate derivatives.
Ring-Opening Reactions in the Synthesis of Related Compounds
Ring-opening reactions of cyclic precursors provide an elegant pathway to complex acyclic compounds that may be difficult to synthesize through other means. These reactions can be used to generate structures related to this compound.
A notable example is the oxidative ring-opening of 3-aminoindazoles, which can be employed to synthesize 2-aminobenzoates. rsc.org This reaction can be carried out using reagents like N-bromosuccinimide (NBS) and potassium persulfate (K2S2O8) in an alcohol solvent, leading to the formation of the corresponding benzoate ester. rsc.org The process involves the generation of a reactive intermediate that undergoes cleavage to yield the final product. rsc.org
Another relevant strategy is the acid-catalyzed ring-opening isomerization of azetidine (B1206935) derivatives. Chiral 3-amido-2-phenyl azetidines, for example, can be isomerized to form 2-oxazolines. nih.govmdpi.com This stereospecific transformation proceeds via a nucleophilic attack on the azetidine ring. While various Brønsted and Lewis acids can catalyze the reaction, copper(II) triflate (Cu(OTf)₂) has been found to be particularly effective, providing high yields of the corresponding oxazoline. mdpi.com This methodology highlights how strained ring systems can serve as precursors to other valuable heterocyclic and acyclic structures.
Derivatization and Functional Group Interconversions of the Chemical Compound
The dual functionality of this compound allows for a rich variety of derivatization strategies, enabling the modification of its carboxylic acid, amino, and amide groups to generate a library of new compounds.
Strategies for Carboxylic Acid Derivatives
The carboxylic acid group is a versatile handle for a range of chemical modifications. Standard transformations include conversion to acid chlorides, anhydrides, and, as previously discussed, esters. libretexts.org The conversion to an acid chloride, typically achieved with thionyl chloride (SOCl₂), activates the carboxyl group for subsequent reactions. libretexts.org
A primary route for derivatization is the formation of amides through coupling with various amines. Modern amidation methods offer high efficiency and broad substrate scope. One such method employs tris(2,2,2-trifluoroethyl) borate (B1201080), B(OCH₂CF₃)₃, which facilitates the direct condensation of carboxylic acids and amines, often in equimolar amounts and open to the air. acs.orgacs.org Other effective coupling systems include:
EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) is a classic peptide coupling system also used for general amide synthesis. nih.gov
HATU/DIPEA: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) with N,N-diisopropylethylamine (DIPEA) is another powerful reagent for forming amide bonds. google.com
TBTU/Et₃N: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) with triethylamine (Et₃N) is also widely used for amide coupling reactions. nih.gov
Table 2: Common Reagents for Amide Bond Formation from Carboxylic Acids
| Reagent System | Description |
|---|---|
| SOCl₂ | Converts carboxylic acid to a more reactive acyl chloride. libretexts.org |
| DCC / EDEC | Carbodiimide coupling agents that activate the carboxylic acid. libretexts.org |
| B(OCH₂CF₃)₃ | A borate ester that promotes direct amidation. acs.orgacs.org |
| HATU / DIPEA | A modern coupling reagent for efficient amide synthesis. google.com |
This interactive table outlines various reagent systems used to convert carboxylic acids into amides.
Modifications of the Amino and Amide Moieties
The 2-amino-2-oxoethyl side chain offers two sites for modification: the primary amide and the amino group from which it is conceptually derived. The amide nitrogen can be acylated or alkylated, though such reactions are less common than modifications at the carboxylic acid terminus. More frequently, synthetic strategies build the desired N-substituted amide from a glycine (B1666218) or glycinate (B8599266) precursor. For instance, a key intermediate, benzoylglycine, can be reacted with various substituted benzylamines to produce a library of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs. nih.gov This highlights a modular approach where the final amide is constructed from tailored fragments.
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating diversity, creating complex amides in a single step. acs.org For example, reacting an aldehyde, an amine (like ammonia), a carboxylic acid, and an isocyanide can produce α-acylamino amides, such as N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2-iodobenzamide. acs.orgrug.nl This strategy allows for significant variation in the substituents attached to the amide nitrogen.
Introduction of Heterocyclic Systems from Intermediate Forms
Intermediates derived from or related to this compound can be powerful precursors for the synthesis of various heterocyclic systems. The functional groups present in these intermediates can participate in intramolecular cyclization reactions to form new rings.
One prominent strategy involves the conversion of a carboxylic acid or ester function into an acid hydrazide. This acid hydrazide intermediate can then be cyclized to form five-membered heterocycles. For example, reaction with carbon disulfide in the presence of a base can yield 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) rings. sapub.org
Another approach uses Ugi reaction adducts as precursors. These linear intermediates can undergo acid-mediated deprotection and cyclization to form nitrogen-containing heterocycles like 3,4-dihydropyrazin-2(1H)-ones. mdpi.com The regioselectivity of the cyclization can be controlled by the deliberate choice of building blocks and protecting groups. mdpi.com
Furthermore, intermediates can be designed to undergo intramolecular cycloadditions. Azomethine ylides, generated in situ from amines and aldehydes, can participate in [3+2] cycloadditions to construct polycyclic amine structures. acs.org Similarly, starting materials like methyl 2-(2-methoxy-2-oxoethyl)benzoate can be transformed into ketoesters, which upon reaction with hydrazine (B178648) derivatives and subsequent intramolecular cyclization, yield fused pyridazinone skeletons. metu.edu.tr These methods demonstrate the utility of intermediates in building complex, biologically relevant heterocyclic scaffolds.
Chemical Reactivity and Mechanistic Investigations of 3 2 Amino 2 Oxoethyl Benzoic Acid
Oxidative Transformations of the Chemical Compound and its Analogues
The oxidation of 3-(2-amino-2-oxoethyl)benzoic acid and its analogues can target several sites within the molecule, including the methylene (B1212753) bridge and the aromatic ring. While specific studies on the comprehensive oxidation of the title compound are not extensively detailed, the reactivity of its constituent functional groups and similar structures provides significant insight.
Analogues such as benzylic alcohols are readily oxidized to the corresponding aldehydes and subsequently to benzoic acid derivatives. mdpi.com For instance, the oxidation of primary benzylic alcohols can be achieved using various oxidizing agents, and the reaction can be controlled to yield either the aldehyde or the carboxylic acid. mdpi.com A catalytic system of Fe(NO₃)₃·9H₂O/NaI in DMSO has been shown to effectively convert aryl secondary alcohols into aryl carboxylic acids. frontiersin.org This system generates I₂ in situ, which, in combination with the iron salt, facilitates the oxidative cleavage of C(OH)-C bonds. frontiersin.org
For substrates with electron-donating or electron-withdrawing groups, this method provides moderate to good yields of the corresponding benzoic acids. frontiersin.org The methylene group in the subject compound, being benzylic, is also susceptible to oxidation, potentially leading to a ketone or, with C-C bond cleavage, to 3-carboxybenzaldehyde and ultimately terephthalic acid under harsh conditions. The amide group is generally stable to oxidation but can be transformed under specific enzymatic or potent chemical conditions.
Reductive Pathways and Product Formations
The reduction of this compound can selectively target the carboxylic acid or the amide group, depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carboxylic acid to a primary alcohol and the primary amide to a primary amine, yielding 3-(2-aminoethyl)benzyl alcohol.
Milder reducing agents offer more selectivity. For example, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids or amides under standard conditions, but its reactivity can be enhanced with additives. The reduction of the carboxylic acid group can also be achieved through catalytic hydrogenation, though this may also affect the aromatic ring under more vigorous conditions. The selective reduction of the carboxylic acid in the presence of an amide is a common transformation in organic synthesis, often achieved by first converting the acid to an ester or other derivative.
Nucleophilic and Electrophilic Substitution Reactions
Nucleophilic Substitution: The primary sites for nucleophilic attack are the carbonyl carbons of the carboxylic acid and the amide. The carboxylic acid can undergo esterification with alcohols under acidic catalysis or be converted to an acid chloride using reagents like thionyl chloride (SOCl₂), which is then readily attacked by nucleophiles such as amines to form amides. organic-chemistry.org The amide group itself is less reactive towards nucleophiles but can be hydrolyzed to the corresponding carboxylic acid (3-carboxyphenylacetic acid) under acidic or basic conditions.
Analogues of the title compound, such as 2-amino-2-oxoethyl 4-substituted benzoates, are synthesized via nucleophilic substitution, where a sodium benzoate (B1203000) derivative reacts with 2-chloroacetamide. iucr.org This highlights the potential for the carboxylate of this compound to act as a nucleophile.
Electrophilic Aromatic Substitution: The regiochemical outcome of electrophilic substitution on the benzene (B151609) ring is complex due to the competing directing effects of the substituents.
-COOH group: This is an electron-withdrawing group and a meta-director, deactivating the ring towards electrophilic attack. quora.comdoubtnut.com It directs incoming electrophiles to positions 4 and 6 (relative to the -CH₂CONH₂ group).
-CH₂CONH₂ group: The (2-amino-2-oxoethyl) group is an alkyl-like substituent. Alkyl groups are activating and ortho, para-directors. Therefore, this group directs incoming electrophiles to positions 2, 4, and 6 (relative to the -COOH group).
The positions ortho and para to the -(2-amino-2-oxoethyl) group are positions 2, 4, and 6. The position meta to the carboxylic acid group is position 5. Therefore, the directing effects are competitive, with position 4 and 6 being activated by one group and deactivated by the other, while position 2 is activated and position 5 is the least deactivated. The precise outcome would depend on the specific electrophile and reaction conditions, often resulting in a mixture of products. For instance, in related methoxy-substituted benzoic acids, C-H activation reactions can show poor regioselectivity. mdpi.com
Influence of Substituent Electronic Properties on Reaction Pathways
The electronic properties of substituents profoundly influence the reactivity of benzoic acid derivatives. dalalinstitute.com Electron-withdrawing groups (EWGs), such as a nitro group, increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion through inductive and resonance effects. dalalinstitute.comresearchgate.net Conversely, electron-donating groups (EDGs) decrease acidity by destabilizing the conjugate base. dalalinstitute.comresearchgate.net
This principle is quantified by the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of meta and para substituents. dalalinstitute.commdpi.com For this compound, the -(2-amino-2-oxoethyl) group at the meta position will have a specific substituent constant (σ) that reflects its net electron-donating or -withdrawing character, influencing the pKa of the carboxylic acid.
In substitution reactions, these electronic effects also dictate regioselectivity and reaction rates. For example, in the synthesis of 2-amino-2-oxoethyl 4-nitrobenzoate (B1230335), the strong electron-withdrawing nitro group reduces the nucleophilicity of the carboxylate, leading to a lower reaction yield compared to analogues with bromo or amino substituents. iucr.org Similarly, the electronic nature of substituents on analogous benzamide (B126) scaffolds has been shown to be critical for biological activity, where tuning these properties can optimize potency. nih.gov
Reaction Mechanisms of Derivatives in Complex Organic Synthesis
Derivatives of this compound serve as important scaffolds in the synthesis of complex molecules, particularly in medicinal chemistry. For example, related benzamide structures are fundamental to the development of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs. nih.govmdpi.com
The synthesis of these inhibitors often involves multi-step sequences where the benzoic acid and amide functionalities are used to build more complex heterocyclic systems. A common strategy involves the coupling of the benzoic acid with an amine, a reaction often facilitated by coupling agents like EDC/HOBt or HATU. nih.govthieme-connect.com
For instance, in the synthesis of PARP inhibitors, a key step might involve the reaction of a benzoic acid derivative with an amine to form a central amide bond, followed by further transformations. mdpi.com The mechanism of these coupling reactions typically involves the activation of the carboxylic acid to form a more reactive intermediate (e.g., an O-acylisourea with EDC) which is then susceptible to nucleophilic attack by the amine. organic-chemistry.org In other complex syntheses, derivatives are used in cyclization reactions to form heterocycles like benzothiophenes or dihydrobenzofurans, where the functional groups of the starting material guide the assembly of the target structure. nih.govthieme-connect.com
Theoretical and Computational Chemistry Studies of 3 2 Amino 2 Oxoethyl Benzoic Acid
Electronic Structure Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. mdpi.com This approach is routinely used to determine optimized molecular geometries, analyze molecular orbitals, and understand chemical bonding. tandfonline.com
Structural Optimization and Conformation Analysis
Structural optimization via DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For analogous benzoic acid derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been employed to predict bond lengths, bond angles, and dihedral angles. researchgate.net These calculations can also explore conformational flexibility, such as the rotation around single bonds, to identify the lowest energy conformers. However, specific published data on the optimized geometry and conformational landscape of 3-(2-amino-2-oxoethyl)benzoic acid is currently unavailable.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. actascientific.com For many organic molecules, TD-DFT calculations are used to explore excited states and predict electronic absorption spectra. actascientific.com While this is a standard analysis, specific HOMO-LUMO energy values and orbital plots for this compound have not been reported in the literature.
Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of electron density distribution, atomic charges, and the nature of bonding within a molecule. longdom.org It is particularly useful for quantifying hyperconjugative interactions and charge transfer between donor (Lewis-type) and acceptor (non-Lewis) orbitals, which contribute to molecular stability. tandfonline.combatistalab.com NBO analysis can elucidate the strength of hydrogen bonds and other non-covalent interactions. Despite its utility, NBO analysis has not been specifically applied to this compound in any available research.
Molecular Interactions and Docking Simulations with Biological Targets
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. plos.org This technique is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov Docking studies on related acetophenone (B1666503) amide and benzoic acid derivatives have been performed to identify potential inhibitors for enzymes like tyrosinase, revealing key interactions such as hydrogen bonds with active site residues. nih.govresearchgate.net However, there are no published molecular docking studies that investigate the interaction of this compound with any specific biological target. plos.orgsemanticscholar.org
Quantum Chemical Characterization of Related Molecular Properties
Quantum chemical calculations are broadly used to determine a wide array of molecular properties beyond those already mentioned. acs.org This can include the calculation of vibrational frequencies (IR and Raman spectra), molecular electrostatic potential (MEP) maps to identify sites for electrophilic and nucleophilic attack, and various thermodynamic properties. researchgate.netmdpi.com While extensive quantum chemical studies exist for structurally similar molecules, providing insights into their reactivity and spectroscopic signatures, such a detailed characterization for this compound is absent from the scientific literature. researchgate.netresearchgate.net
Exploration of Biological Activities and Molecular Mechanisms of 3 2 Amino 2 Oxoethyl Benzoic Acid and Its Analogues
Enzyme Modulation and Inhibition Mechanisms
The structural framework of 3-(2-Amino-2-oxoethyl)benzoic acid and its analogues allows for interaction with various enzymes, leading to modulation of their activity. The presence of the benzoic acid moiety, along with other functional groups, can facilitate binding to enzyme active sites. For instance, some benzoic acid derivatives have been shown to act as inhibitors of specific enzymes involved in metabolic pathways. semanticscholar.org The nature and position of substituents on the aromatic ring and the amide group can significantly influence the inhibitory potency and selectivity.
One notable target for analogues of this compound is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Studies on hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives, which share a similar structural scaffold, have demonstrated significant tyrosinase inhibitory activity. nih.gov For example, compounds incorporating a cinnamic acid moiety displayed greater potency than those with a benzoic acid group, suggesting that the α,β-unsaturation plays a role in enzyme inhibition. nih.govnih.gov Kinetic analyses have revealed different inhibition mechanisms, including competitive and mixed-type inhibition, indicating that these compounds can bind to either the free enzyme or the enzyme-substrate complex. nih.govnih.gov Molecular docking studies suggest that these inhibitors can bind to the active site of tyrosinase, with interactions such as hydrogen bonding with key amino acid residues like Asn260. nih.govresearchgate.net
Another enzyme system that can be modulated by benzoic acid derivatives is the cyclooxygenase (COX) enzyme. Some benzoic acid derivatives, such as flurbiprofen (B1673479) and meclofenamic acid, exhibit time-dependent and functionally irreversible inhibition of COX activity. acs.org This inhibition often follows a two-step mechanism involving initial reversible binding followed by a time-dependent alteration of the enzyme-inhibitor complex. acs.org
Furthermore, certain halo-substituted mixed ester/amide-based derivatives have shown potent inhibition of jack bean urease. semanticscholar.org The inhibitory activity was found to be dependent on the type and position of the halogen substituent on the benzoic acid moiety, highlighting the importance of the substitution pattern for enzyme modulation. semanticscholar.org
The antifungal action of benzoate (B1203000) has been linked to the inhibition of phosphofructokinase, a crucial enzyme in glycolysis. nih.gov This inhibition is thought to be a consequence of the intracellular acidification caused by the accumulation of benzoic acid, which in turn leads to a decrease in ATP levels and restricts fungal growth. nih.gov
Table 1: Enzyme Inhibition by Analogues of this compound
| Compound/Analogue Class | Target Enzyme | Mechanism of Inhibition | Key Findings |
| Hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives | Tyrosinase | Competitive, Mixed-type | Cinnamic acid derivatives are more potent than benzoic acid derivatives. nih.govnih.gov |
| Flurbiprofen, Meclofenamic acid | Cyclooxygenase (COX) | Time-dependent, irreversible | Two-step inhibition mechanism observed. acs.org |
| Halo-substituted mixed ester/amide derivatives | Jack bean urease | --- | Inhibitory activity is dependent on halogen substitution. semanticscholar.org |
| Benzoate | Phosphofructokinase | --- | Inhibition leads to decreased ATP and restricted fungal growth. nih.gov |
Receptor Binding and Signal Transduction Influence
Analogues of this compound have been investigated for their ability to bind to various cellular receptors and influence downstream signal transduction pathways. The structural features of these compounds, including the benzoic acid and amide components, can mediate interactions with receptor binding pockets.
For example, certain indazole derivatives containing a benzamide (B126) moiety have been identified as modulators of the glucocorticoid receptor (GR). google.com These compounds can act as agonists, partial agonists, or antagonists of the GR, thereby influencing gene expression through transactivation and transrepression mechanisms. google.com The GR is known to interact with other transcription factors like NF-κB and AP-1, and its modulation can inhibit their pro-transcriptional activity. google.com
Thrombin-induced platelet aggregation, mediated by the PAR1 receptor, has been a target for antagonists with structures related to this compound. acs.org Optimization of lead compounds has resulted in potent antagonists that can block the signaling cascade initiated by thrombin binding to PAR1. acs.org
In the context of cancer, retinoid X receptors (RXR) are important targets. Analogues of bexarotene, which is a 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid, have been synthesized and evaluated as RXR-specific agonists. acs.org These compounds can modulate the activity of RXR and influence various cellular processes.
Furthermore, some quinazoline (B50416) derivatives have been shown to act as inhibitors of the epidermal growth factor receptor (EGFR). sapub.org The 4-aminoquinazoline core is a key pharmacophore for this activity, and these compounds can interfere with the signaling pathways that are aberrantly activated in many cancers. sapub.org
Gene Expression Alteration Pathways
The modulation of enzymes and receptors by this compound and its analogues can lead to significant alterations in gene expression. These changes can occur through various pathways, including the direct influence on transcription factors or the indirect consequence of altered signaling cascades.
As mentioned previously, glucocorticoid receptor modulators can regulate gene expression through both transactivation and transrepression. google.com Transrepression, which involves the interaction of the GR with transcription factors like NF-κB and AP-1, leads to the inhibition of their ability to promote the transcription of pro-inflammatory genes. google.com
In the context of the immune system, certain 3-substituted amino-1H-indole-2-carboxylic acid and 3-substituted amino-benzo[b]thiophene-2-carboxylic acid derivatives have been found to be inhibitors of interleukin-4 (IL-4) gene expression. google.com These compounds are capable of modulating T helper (Th) cells and controlling the transcription of the IL-4 message, which is a key cytokine in allergic and inflammatory responses. google.com
Salicylic (B10762653) acid, a related benzoic acid derivative, is a well-known signaling molecule in plants that regulates local disease resistance mechanisms, including defense gene expression and systemic acquired resistance (SAR). ebi.ac.uk It is involved in a complex network of proteins and signaling pathways that are amplified by regulatory feedback loops. ebi.ac.uk
Furthermore, treatment of tomato seedlings with elicitors containing benzoic acid esters has been shown to cause a cascade of defense reactions, leading to changes in the transcript levels of genes involved in primary and secondary metabolism, plant hormone signal transduction, and responses to stimuli. researchgate.net Specifically, genes associated with auxin transport, gibberellin 2-oxidase, and intracellular signaling were found to be upregulated. researchgate.net
In another study, a derivative of 2-aminobenzimidazole, 4-{[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl] amino}benzoic acid, was synthesized and evaluated for its effect on gene expression related to glucose uptake. innovareacademics.in
Anti-Proliferative Mechanisms
Inhibition of DNA Synthesis Pathways
Several analogues of this compound have demonstrated anti-proliferative activity by interfering with DNA synthesis pathways. Purine nucleoside analogues, for instance, are known for their broad antitumor activity, which often relies on the inhibition of DNA synthesis. medchemexpress.commedchemexpress.com Compounds like 5-(2-Amino-2-oxoethyl)uridine fall into this category and are thought to exert their anticancer effects through this mechanism. medchemexpress.com
Quinazoline derivatives have also been implicated in the inhibition of DNA repair enzyme systems. sapub.org By targeting these enzymes, the compounds can prevent the repair of DNA lesions, which can be particularly effective against tumor cells that are already under genotoxic stress from other anticancer agents or radiotherapy. sapub.org
Induction of Apoptosis Pathways
In addition to inhibiting DNA synthesis, many analogues of this compound can induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells and is a hallmark of many effective anticancer agents.
Studies on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have identified compounds that induce apoptosis in breast cancer cell lines like MCF-7. nih.gov Flow cytometric analysis has shown that these compounds can significantly increase the percentage of apoptotic cells. nih.govresearchgate.net
Similarly, novel quinazoline derivatives carrying substituted-sulfonamides have been shown to induce apoptosis in various cancer cell lines, including MCF-7. semanticscholar.org The induction of apoptosis was confirmed by DNA content analysis and Annexin V-FITC/PI staining, which revealed an increase in early and late apoptotic cells in a dose-dependent manner. semanticscholar.org
Purine nucleoside analogues, such as 5-(2-Amino-2-oxoethyl)uridine, also contribute to their anticancer effects through the induction of apoptosis. medchemexpress.commedchemexpress.com
Antimicrobial Activity Mechanisms
The antimicrobial properties of this compound and its analogues have been explored against a range of pathogens. The mechanisms underlying these activities are varied and can involve targeting essential cellular processes in microorganisms.
As previously discussed, the antifungal action of benzoate is attributed to its ability to lower the intracellular pH of yeast cells. nih.gov This acidification inhibits the activity of phosphofructokinase, a key enzyme in glycolysis, leading to a depletion of ATP and ultimately restricting fungal growth. nih.gov
Benzoic acid and its derivatives are also known to possess antibacterial properties. medchemexpress.com While the exact mechanisms can vary, they often involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nutrient uptake.
Thiazolidine (B150603) derivatives, which can be considered structural analogues, have been reported to exhibit both antimicrobial and antiviral effects. ontosight.ai The thiazolidine ring system, often in combination with other functional groups, is thought to be crucial for these activities.
Furthermore, new derivatives of quinazolin-4(3H)-one have been synthesized and tested for their in vitro antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. sapub.org These compounds have shown moderate to good antibacterial activity, suggesting that the quinazolinone scaffold can be a valuable template for the development of new antimicrobial agents. sapub.org
Disruption of Cellular Processes and Membrane Integrity
The integrity of cellular membranes and the proper functioning of cellular processes are critical for cell survival. Certain chemical compounds can disrupt these fundamental aspects of cell biology, leading to cell death. Research into the biological activities of this compound and its analogues has revealed their potential to interfere with these vital functions.
One area of investigation involves the inhibition of dynamin GTPase, a protein essential for clathrin-mediated endocytosis, a key cellular process. A focused library of compounds based on a lead inhibitor, 2-cyano-3-(1-(3-(dimethylamino)propyl)-2-methyl-1H-indol-3-yl)-N-octylacrylamide, was developed to explore structure-activity relationships. acs.org This research confirmed the importance of a tertiary dimethylamino-propyl moiety for the inhibition of dynamin GTPase. acs.org Isosteric replacements of the cyanoamide group, such as with a thiazole-4(5H)-one, were found to retain or even enhance the inhibitory activity. acs.org The viability of cells and the integrity of their membranes were assessed using the Trypan Blue exclusion assay, where cells were treated with the compounds for seven days. acs.org
In a different context, the study of hederagenin (B1673034) (HG), a natural pentacyclic triterpenoid, and its derivatives provides insights into mechanisms of cell death involving mitochondrial membrane disruption. nih.gov These compounds can decrease the mitochondrial membrane potential and increase its permeability, leading to the release of pro-apoptotic factors like cytochrome c and reactive oxygen species (ROS). nih.gov This cascade ultimately triggers apoptosis, or programmed cell death. nih.gov While not directly involving this compound, this research highlights a common pathway of cellular disruption that can be targeted by small molecules.
The table below summarizes the cellular targets and effects of various compounds discussed.
| Compound/Peptide | Target/Mechanism | Effect |
| 2-cyano-3-(1-(3-(dimethylamino)propyl)-2-methyl-1H-indol-3-yl)-N-octylacrylamide analogues | Dynamin GTPase | Inhibition of clathrin-mediated endocytosis |
| Hederagenin and its derivatives | Mitochondrial membrane | Decreased potential, increased permeability, apoptosis |
| Contortrostatin (from snake venom) | Carcinoma epithelial receptors | Antitumor activity, apoptosis induction |
| Melittin (from bee venom) | Cell membrane | Hemolytic activity |
| SMSIARL-pro-apoptotic peptide chimera | Angiogenic endothelial cells | Disruption of mitochondrial membranes |
Anti-Inflammatory Mechanisms of Action
The inflammatory response is a complex biological process involving various cellular and molecular mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of drugs that function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation. acs.org The anti-inflammatory and analgesic effects of traditional NSAIDs are primarily due to the inhibition of COX-2, while the common side effect of gastric ulcers is linked to the inhibition of COX-1. acs.org
Research into novel indole (B1671886) derivatives has explored their potential as anti-inflammatory agents. In one study, new indole derivatives were synthesized and their anti-inflammatory activity was evaluated. researchgate.net Compounds such as 1-{2-[(2E)-4-hydroxy-benzylidenehydrazinyl]-2-oxoethyl}-1H-indole-4-carboxylic acid and 3-{[(4-aminophenyl)methyl]sulfanyl}-5-(1H-indol-4-yl)-4H-1,2,4-triazol-4-amine demonstrated potent anti-inflammatory activity when compared to the standard drug indomethacin. researchgate.net Molecular docking studies with a selective COX-2 inhibitor protein (PDB ID: 4COX) suggested a potential mechanism for their action. researchgate.net
Another related area of research focuses on salicylic acid derivatives. A compound known as 2-(3-(chloromethyl)benzoyloxy)benzoic acid (3-CH2Cl) has been investigated for its immunomodulatory effects. inabj.org Studies have shown that this compound can increase the population of CD4+ regulatory T-cells (Tregs) and the expression of FoxP3 in mice induced with lipopolysaccharide (LPS), suggesting a mechanism for its anti-inflammatory activity. inabj.org Aspirin, a well-known NSAID, has also been shown to attenuate cardiac allograft rejection by inhibiting the maturation of dendritic cells through the NF-κB signaling pathway. inabj.org
The table below presents a summary of the anti-inflammatory mechanisms of the discussed compounds.
| Compound | Target Enzyme/Pathway | Observed Effect |
| Traditional NSAIDs (e.g., Ibuprofen, Mefenamic Acid) | Cyclooxygenase (COX) enzymes | Inhibition of prostaglandin (B15479496) synthesis |
| 1-{2-[(2E)-4-hydroxy-benzylidenehydrazinyl]-2-oxoethyl}-1H-indole-4-carboxylic acid | Cyclooxygenase-2 (COX-2) (putative) | Potent anti-inflammatory activity |
| 3-{[(4-aminophenyl)methyl]sulfanyl}-5-(1H-indol-4-yl)-4H-1,2,4-triazol-4-amine | Cyclooxygenase-2 (COX-2) (putative) | Potent anti-inflammatory activity |
| 2-(3-(chloromethyl)benzoyloxy)benzoic acid | Immune system (T-cells) | Increased CD4+ Treg population and FoxP3 expression |
| Aspirin | NF-κB signaling pathway in dendritic cells | Attenuation of cardiac allograft rejection |
Investigation of Neurological Interactions of Related Compounds
The central nervous system (CNS) relies on a delicate balance of excitatory and inhibitory neurotransmission, with glutamate (B1630785) being the primary excitatory neurotransmitter. nih.gov Ionotropic glutamate receptors (iGluRs) are crucial for fast signal transmission in the CNS. nih.gov The development of subtype-selective antagonists for iGluRs is of significant interest for studying neurological health and disease. nih.gov
Research in this area has focused on the design and synthesis of amino acid analogues as potential iGluR antagonists. One such class of compounds is the 2,3-trans-3-aryl prolines. nih.gov Structure-activity relationship (SAR) studies of these analogues have been conducted to understand their interactions with different iGluR subtypes. nih.gov For instance, the synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogues has been pursued to explore their potential as selective antagonists. nih.gov
Another compound, 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid, has been noted for its neurological properties. medchemexpress.com It is used in research to study the structure and function of proteins and enzymes, as well as protein-protein interactions within the neurological context. medchemexpress.com
The development of new spiro[indole-3,4′-pyridine] derivatives has also been a focus of research. mdpi.com These compounds have been synthesized and their biological activity investigated, including molecular docking studies against bacterial proteins, which can sometimes provide insights into potential interactions with human neurological targets due to structural similarities in binding sites. mdpi.com
The following table summarizes the neurological interactions of the related compounds discussed.
| Compound/Analogue Class | Neurological Target/Application | Research Focus |
| 2,3-trans-3-aryl prolines | Ionotropic glutamate receptors (iGluRs) | Development of subtype-selective antagonists |
| (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid analogues | Ionotropic glutamate receptors (iGluRs) | Structure-activity relationship (SAR) studies |
| 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid | Proteins and enzymes in the nervous system | Study of protein structure, function, and interactions |
| Spiro[indole-3,4′-pyridine] derivatives | Potential neurological targets | Synthesis, molecular docking, and biological activity evaluation |
Anti-Angiogenic and Antiviral Mechanisms of Action
Anti-Angiogenic Mechanisms
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and progression. nih.gov Targeting this process is a key strategy in cancer therapy. Several compounds related to this compound have been investigated for their anti-angiogenic properties.
One study synthesized analogues of the 3-substituted-2-oxoindole chemical type and evaluated their effects. nih.gov Specifically, the compound 2-[[-5-bromo-2-oxoindolin-3-ylidene]amino]-3-(1H-imidazol-2-yl)propanoic acid (compound 14) demonstrated moderate inhibitory properties on the proliferation and cord formation of human umbilical vein endothelial cells (HUVECs). nih.gov Interestingly, its non-brominated counterpart did not show this activity, suggesting the importance of the bromine substitution for its anti-angiogenic effect. nih.gov
Research on Cordyceps species has identified compounds with anti-angiogenic activities. medchemexpress.com For example, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, isolated from Cordyceps bassiana, is associated with anti-angiogenic effects among other biological activities. medchemexpress.com
Furthermore, the inhibition of protein phosphatase 2A (PP2A) has been identified as a potential anti-angiogenic strategy. Systemic administration of a pan-PP2A inhibitor was shown to disrupt vascular network formation and tumor progression in vivo. ahajournals.org This suggests that targeting PP2A could be a potent approach to specifically inhibit the growth of new blood vessels. ahajournals.org
Antiviral Mechanisms
The development of novel antiviral agents is crucial for combating viral infections. Research has explored phenylalanine derivatives as potential HIV-1 capsid inhibitors. nih.gov The synthesis of compounds like (S)-3-(N-(1-((4-methoxyphenyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)sulfamoyl)benzoic acid has been undertaken in this context. nih.gov These compounds are designed to interfere with the function of the HIV-1 capsid, a protein shell that is essential for viral replication.
The table below summarizes the anti-angiogenic and antiviral mechanisms discussed.
| Compound/Derivative | Target/Mechanism | Biological Activity |
| 2-[[-5-bromo-2-oxoindolin-3-ylidene]amino]-3-(1H-imidazol-2-yl)propanoic acid | HUVEC proliferation and cord formation | Anti-angiogenic |
| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Not specified | Anti-angiogenic |
| Pan-PP2A inhibitors | Protein Phosphatase 2A (PP2A) | Anti-angiogenic |
| (S)-3-(N-(1-((4-methoxyphenyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)sulfamoyl)benzoic acid | HIV-1 capsid | Antiviral |
Analytical Characterization and Method Development for 3 2 Amino 2 Oxoethyl Benzoic Acid
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in determining the precise arrangement of atoms and functional groups within the 3-(2-Amino-2-oxoethyl)benzoic acid molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.
In ¹H NMR spectroscopy, the protons of the aromatic ring typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic current. The protons of the methylene (B1212753) group (-CH2-) adjacent to the amide and the benzene (B151609) ring are expected to resonate as a singlet at approximately 4.6 to 4.8 ppm. iucr.org The two protons of the primary amide (-NH2) would likely appear as two broad singlets, a characteristic feature resulting from quadrupole broadening and potential hydrogen exchange.
¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton. The carbonyl carbons of the carboxylic acid and the amide are the most deshielded, appearing at the lower end of the spectrum. The aromatic carbons show a series of signals in the δ 110-150 ppm range, with the carbon attached to the carboxylic acid group being the most downfield. mdpi.com The methylene carbon signal is expected in the aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.5 | Multiplet |
| -CH₂- | 4.6 - 4.8 | Singlet |
| -NH₂ | Broad | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | >170 |
| C=O (Amide) | ~170 |
| Aromatic-C | 110 - 150 |
| -CH₂- | Aliphatic Region |
Mass Spectrometry (MS) Techniques and Fragmentation Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. ontosight.aiscispace.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the molecular formula. scispace.com
In a typical mass spectrum, the molecular ion peak [M]+• would be observed. The fragmentation pattern is key to confirming the structure. Common fragmentation pathways would involve the loss of the amino group (-NH2), the carboxamido group (-CONH2), and the carboxylic acid group (-COOH). Cleavage of the bond between the methylene group and the aromatic ring would also be an expected fragmentation. Analysis of these fragment ions allows for a detailed reconstruction of the molecule's structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. iosrjournals.org The IR spectrum will show characteristic absorption bands corresponding to the various bonds within the molecule.
Key expected vibrational frequencies include a broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will appear around 1700-1725 cm⁻¹. The primary amide group will exhibit two N-H stretching bands at approximately 3350 and 3180 cm⁻¹ and a strong C=O stretching band (Amide I) around 1640-1680 cm⁻¹. The C-N stretching of the amide and the C-O stretching of the carboxylic acid will also be present in the fingerprint region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 |
| Primary Amide | N-H Stretch | 3350 and 3180 |
| Primary Amide | C=O Stretch (Amide I) | 1640 - 1680 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis and purity determination of this compound. ontosight.ai A stability-indicating reversed-phase HPLC (RP-HPLC) method is often developed for this purpose. wjpls.org
A typical RP-HPLC method would utilize a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure good separation of the main compound from any impurities. wjpls.org Detection is commonly performed using a UV detector, with the wavelength set to a maximum absorbance for the compound, often around 225 nm. wjpls.org The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration. Method validation according to ICH guidelines is crucial to ensure the method is accurate, precise, linear, and robust. akjournals.com
Table 4: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Typical Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous Buffer (e.g., Orthophosphoric acid) |
| Mobile Phase B | Acetonitrile/Methanol |
| Elution Mode | Gradient |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV at ~225 nm |
| Injection Volume | 10 µL |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of the synthesis of this compound. researchgate.net By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized. mdpi.com
The choice of eluent is critical for achieving good separation. A mixture of a polar solvent (like ethyl acetate (B1210297) or methanol) and a nonpolar solvent (like hexane (B92381) or dichloromethane) is commonly used. The polarity of the eluent is adjusted to obtain an optimal Rf value (retardation factor) for the product, typically between 0.3 and 0.5. Visualization of the spots can be achieved under UV light or by using staining agents if the compounds are not UV-active. TLC provides a quick assessment of the reaction's completion and the presence of byproducts. researchgate.net
Advanced Analytical Techniques for Comprehensive Compound Characterization
The definitive identification and characterization of "this compound" rely on a suite of advanced analytical techniques. These methods provide detailed information regarding the compound's chemical structure, purity, and physicochemical properties. The primary techniques employed for a comprehensive characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and various chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of "this compound". Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: In a suitable deuterated solvent, such as DMSO-d₆, the proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, and the amide protons. The aromatic protons on the benzene ring will likely appear as a complex multiplet pattern in the downfield region (typically δ 7.5-8.5 ppm) due to their varied electronic environments. The methylene (-CH₂-) protons, situated between the aromatic ring and the amide group, would likely present as a singlet at approximately δ 3.6 ppm. The two amide (-NH₂) protons are expected to appear as two distinct broad singlets, potentially in the range of δ 7.0-7.5 ppm, due to their different spatial relationship with the carbonyl group. The acidic proton of the carboxylic acid group would be observed as a very broad singlet at a significantly downfield chemical shift (δ > 12 ppm).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. docbrown.info Based on data for similar substituted benzoic acids, the carbonyl carbon of the carboxylic acid would be the most downfield signal, followed by the carbonyl carbon of the amide. docbrown.infocdnsciencepub.comtandfonline.comrsc.org The aromatic carbons would resonate in the typical range of δ 120-140 ppm, with the carbon attached to the carboxylic acid group (C1) and the carbon attached to the amino-oxoethyl group (C3) showing distinct chemical shifts from the other aromatic carbons. The methylene carbon would be observed further upfield.
Interactive Data Table 1: Predicted NMR Spectral Data for this compound in DMSO-d₆
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Carboxylic Acid (-COOH) | >12 (broad singlet) | ~167 | Chemical shift is concentration and solvent dependent. |
| Aromatic (C₂-H) | Multiplet | ~132 | |
| Aromatic (C₄-H) | Multiplet | ~129 | |
| Aromatic (C₅-H) | Multiplet | ~130 | |
| Aromatic (C₆-H) | Multiplet | ~134 | |
| Methylene (-CH₂-) | ~3.6 (singlet) | ~42 | |
| Amide (-CONH₂) | ~7.4 and ~7.0 (broad singlets) | ~173 | Chemical shifts can vary with temperature and concentration. |
| Aromatic (C₁) | - | ~131 | Quaternary carbon. |
| Aromatic (C₃) | - | ~138 | Quaternary carbon. |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and to gain insight into the compound's structure through fragmentation analysis. For "this compound", techniques such as Electrospray Ionization (ESI) coupled with a mass analyzer like a quadrupole or time-of-flight (TOF) are suitable.
In positive ion mode, the protonated molecule [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus the mass of a proton. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition.
Tandem mass spectrometry (MS/MS) experiments on the parent ion would yield characteristic fragment ions. Expected fragmentation pathways include the loss of ammonia (B1221849) (NH₃), water (H₂O), and carbon monoxide (CO), as well as cleavage of the bond between the methylene group and the aromatic ring. These fragmentation patterns are invaluable for confirming the proposed structure. The analysis of related compounds like phenylacetic acid and its metabolites often involves monitoring specific fragment ions for quantification. nih.govnih.gov
Interactive Data Table 2: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Technique | Predicted Fragment Ions (m/z) |
| [M+H]⁺ | 196.0655 | ESI-HRMS | 179, 178, 150, 135, 121 |
| [M-H]⁻ | 194.0509 | ESI-HRMS | 177, 151, 134 |
Chromatographic Techniques
Chromatographic methods are essential for the separation and purification of "this compound" from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of aromatic carboxylic acids. nih.govhelixchrom.com A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or acetic acid to suppress ionization of the carboxylic acid group) and an organic solvent like acetonitrile or methanol would be appropriate. sielc.com Detection is typically achieved using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance (around 254 nm). The retention time of the compound is a characteristic property under specific chromatographic conditions.
Gas Chromatography (GC): Due to the low volatility of "this compound", direct analysis by GC is challenging. nih.gov Derivatization is often necessary to convert the carboxylic acid and amide groups into more volatile esters and silylated derivatives, respectively. lmaleidykla.lt For example, silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed. The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov
Interactive Data Table 3: Exemplary Chromatographic Conditions for this compound
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Expected Observation |
| HPLC | C18 (e.g., 4.6 x 250 mm, 5 µm) | Gradient of Water (0.1% Formic Acid) and Acetonitrile | UV at 254 nm | A single major peak indicating the purity of the compound. |
| GC-MS (after derivatization) | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer | A peak corresponding to the derivatized compound with a characteristic mass spectrum. |
Applications of 3 2 Amino 2 Oxoethyl Benzoic Acid in Chemical Biology and Material Sciences
Utilization as Intermediates in Complex Organic Synthesis
The structural framework of 3-(2-amino-2-oxoethyl)benzoic acid is a key component in the synthesis of a variety of complex organic molecules, including pharmaceuticals and other bioactive compounds. Its derivatives are frequently employed as intermediates due to the reactive handles provided by the carboxylic acid and amide functionalities.
One notable application is in the synthesis of chiral drugs. For instance, a derivative, (S)-3-(2-amino-2-oxoethyl) hexanoic acid, is a key intermediate in the preparation of (R)-4-propyl-pyrrolidin-2-one, which is a crucial component for the synthesis of the anti-epileptic drug Brivaracetam. google.com The synthesis involves an enzymatic desymmetrization to create the chiral center, followed by amidation and hydrolysis to yield the desired intermediate. google.com
Furthermore, derivatives of benzoic acid are instrumental in the synthesis of phenanthridinone analogs, which are known for their extensive bioactivity. A four-step process can transform inexpensive benzoic acid into complex phenanthridinone structures containing an all-carbon quaternary stereocenter. nih.govbrynmawr.edu This sequence involves a Birch reduction-alkylation, amidation, triflation, and a key desymmetrizing intramolecular Heck reaction. nih.govbrynmawr.edu The ability to introduce a variety of substituents through this synthetic route highlights the versatility of benzoic acid derivatives as intermediates.
The synthesis of various substituted (2-amino-2-oxoethyl)benzoate derivatives has also been reported, showcasing the utility of this scaffold in creating a library of compounds for further investigation. nih.gov These syntheses often involve the reaction of substituted sodium benzoates with chloroacetamide. nih.gov
| Intermediate | Target Molecule | Significance |
| (S)-3-(2-amino-2-oxoethyl) hexanoic acid | (R)-4-propyl-pyrrolidin-2-one | Key intermediate for the anti-epileptic drug Brivaracetam google.com |
| Substituted benzoic acid derivatives | Phenanthridinone analogs | Bioactive compounds with potential therapeutic applications nih.govbrynmawr.edu |
| 4-substituted sodium benzoates | (2-amino-2-oxoethyl)benzoate derivatives | Building blocks for diverse chemical libraries nih.gov |
Probes for Studying Enzyme-Catalyzed Reactions
Derivatives of this compound are valuable tools for investigating enzyme-catalyzed reactions, acting as probes to elucidate enzyme mechanisms and kinetics. By modifying the core structure, researchers can design molecules that interact specifically with the active site of an enzyme, allowing for the study of its function and the identification of potential inhibitors.
A notable example is the use of hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives to study the enzyme tyrosinase. These compounds have been shown to be potent inhibitors of tyrosinase, with some analogs exhibiting competitive or mixed-type inhibition. nih.gov Kinetic studies with these probes provide valuable information about the enzyme's catalytic mechanism and the structural requirements for inhibitor binding. The irreversible binding of some of these derivatives to the enzyme further underscores their utility as probes for active site mapping. nih.gov
Similarly, 3-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid is another derivative that has been investigated for its potential to inhibit enzymes. The mechanism of action of such compounds can involve direct binding to the enzyme, thereby modulating its activity. The study of these interactions is crucial for the development of new therapeutic agents that target specific enzymes.
Moreover, in silico studies on various derivatives of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate (B1203000) have demonstrated their potential as inhibitors of the InhA enzyme, which is a key target in the development of anti-tubercular drugs. plos.org These computational studies, combined with experimental data, provide a detailed picture of the enzyme-inhibitor interactions at the molecular level. plos.org
| Derivative | Target Enzyme | Type of Information Obtained |
| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives | Tyrosinase | Inhibition kinetics (competitive, mixed-type), irreversible binding, structural requirements for inhibition nih.gov |
| 3-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid | Various enzymes | Potential for enzyme inhibition and modulation of activity |
| 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives | InhA (ENR-ACP reductase) | In silico prediction of binding modes and potential as inhibitors plos.org |
Research Tools for Protein and Enzyme Structure-Function Studies
The versatility of the this compound scaffold extends to its use in creating sophisticated research tools for probing the structure and function of proteins and enzymes. By incorporating reporter groups or specific binding moieties, derivatives of this compound can be used to investigate protein-ligand interactions and allosteric modulation.
A compelling example is the development of a novel fluorescent benzodiazepine (B76468) antagonist for the type 1 cholecystokinin (B1591339) receptor (CCK1R). nih.gov This complex molecule, which incorporates a benzoic acid derivative, acts as a fluorescent probe in a fluorescence polarization assay. This assay is designed to identify small molecule allosteric modulators of the receptor, providing a powerful tool for drug discovery and for studying the receptor's function. nih.gov
In addition to experimental approaches, computational methods play a significant role in understanding protein-ligand interactions. Molecular docking studies have been performed on derivatives of this compound to predict their binding modes within the active sites of enzymes. nih.govplos.org For instance, the docking of hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives into the active site of tyrosinase has provided insights into the specific amino acid residues involved in binding, thus helping to explain the observed inhibitory activity. nih.gov These in silico studies are invaluable for guiding the design of more potent and selective inhibitors.
| Research Tool | Target Protein/Enzyme | Application |
| Fluorescent benzodiazepine antagonist | Cholecystokinin receptor 1 (CCK1R) | Fluorescence polarization assay to identify allosteric modulators nih.gov |
| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives | Tyrosinase | Molecular docking to study binding modes and structure-activity relationships nih.gov |
| 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives | InhA (ENR-ACP reductase) | In silico screening and molecular modeling to identify potential inhibitors plos.org |
Desymmetrization Agents in Synthetic Chemistry
Derivatives of this compound have emerged as valuable reagents in asymmetric synthesis, particularly in desymmetrization reactions. Desymmetrization is a powerful strategy for creating chiral molecules from prochiral starting materials, and the use of chiral agents based on the benzoic acid scaffold has proven to be effective in this regard.
A key example is the enantioselective synthesis of phenanthridinone derivatives, which employs a desymmetrizing intramolecular Mizoroki-Heck reaction. nih.govbrynmawr.edu This reaction, catalyzed by a chiral palladium complex, transforms a prochiral diene into a chiral tricyclic product with high enantioselectivity. brynmawr.edu The substrate for this reaction is a derivative of benzoic acid, highlighting the role of this scaffold in facilitating the asymmetric transformation.
Another relevant application is the enzymatic desymmetrization of a prochiral diester in the synthesis of a key intermediate for the drug Brivaracetam. google.com A biocatalyst is used to selectively hydrolyze one of the two ester groups, leading to a chiral monoacid. While the substrate in this specific example is an aliphatic dicarboxylic acid derivative, the principle of enzymatic desymmetrization is broadly applicable and represents a powerful tool in asymmetric synthesis.
The concept of desymmetrization is further illustrated by the use of chiral hemiboronic acid catalysts for the enantioselective desymmetrization of 2-aryl-1,3-propanediols. researchgate.net Although this method does not directly involve a derivative of this compound, it demonstrates the broader principle of using chiral catalysts to achieve asymmetric transformations of prochiral substrates, a strategy that can be applied to a wide range of starting materials.
Precursors for Specialized Metabolites and Natural Products Biosynthesis
While direct evidence for the role of this compound as a precursor in natural product biosynthesis is still emerging, the closely related compound 3-amino-5-hydroxybenzoic acid (3,5-AHBA) is a well-established precursor for a large and diverse group of natural products. nih.gov The study of 3,5-AHBA provides a strong model for how benzoic acid derivatives can serve as building blocks in the biosynthesis of complex metabolites.
The ansamycin (B12435341) family of antibiotics, which includes the rifamycins (B7979662) and maytansinoids, are synthesized from 3,5-AHBA. nih.gov This precursor is also involved in the biosynthesis of the saliniketals, a unique class of natural products, and the mitomycins, which are potent antitumor agents. nih.gov The biosynthetic pathways leading to these compounds have been extensively studied, revealing the enzymatic machinery that incorporates the 3,5-AHBA unit and elaborates it into the final complex structure. nih.gov
Furthermore, the natural occurrence of (S)-3-(2-amino-2-carboxyethyl)benzoic acid, a close analog of the title compound, in plants such as Neomarica gracilis and Iris domestica suggests that it is a natural product and likely a component of a biosynthetic pathway. nih.gov The presence of such compounds in nature points to the potential for discovering new biosynthetic pathways that utilize benzoic acid derivatives as starting materials.
The synthesis of complex indole (B1671886) alkaloids, which are a major class of natural products, often relies on the use of simple, functionalized building blocks. rsc.org While not directly involving this compound, these synthetic strategies illustrate the general principle of using small, versatile precursors to construct intricate molecular architectures, a principle that is also at play in the biosynthesis of natural products.
| Precursor | Class of Natural Products | Examples |
| 3-Amino-5-hydroxybenzoic acid (3,5-AHBA) | Ansamycins | Rifamycins, Maytansinoids nih.gov |
| 3-Amino-5-hydroxybenzoic acid (3,5-AHBA) | Saliniketals | Saliniketal A, Saliniketal B nih.gov |
| 3-Amino-5-hydroxybenzoic acid (3,5-AHBA) | Mitomycins | Mitomycin C nih.gov |
| (S)-3-(2-Amino-2-carboxyethyl)benzoic acid | - | Found in Neomarica gracilis and Iris domestica nih.gov |
Emerging Research Avenues and Future Perspectives for 3 2 Amino 2 Oxoethyl Benzoic Acid
Design and Synthesis of Novel Bioactive Analogues with Targeted Mechanisms
The core structure of 3-(2-amino-2-oxoethyl)benzoic acid is an ideal starting point for the design and synthesis of new bioactive compounds. Its three main components—the carboxylic acid group, the amide linkage, and the aromatic ring—can be systematically modified to generate extensive libraries of analogues. The primary goal of this research is to create derivatives with high affinity and specificity for particular biological targets, such as enzymes or receptors implicated in disease.
Research into related benzamide (B126) and benzoic acid derivatives has demonstrated the feasibility of this approach. For instance, studies on N-(2-(Benzylamino)-2-oxoethyl)benzamide analogues, which share the central amide backbone, have identified compounds that protect pancreatic β-cells from stress, suggesting a potential therapeutic route for diabetes. researchgate.net The synthetic strategy for these compounds typically involves coupling substituted benzoic acids with glycine (B1666218) esters, followed by hydrolysis and subsequent amidation with various benzylamines. researchgate.net This modular synthesis allows for extensive variation.
Future synthetic campaigns focusing on this compound could explore several modifications:
Aromatic Ring Substitution: Introducing a wide range of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the benzoic acid ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, influencing its binding to target proteins.
Amide N-Substitution: Replacing the primary amide's hydrogens with various alkyl or aryl groups can alter hydrogen bonding capabilities and introduce new steric interactions, which can be crucial for target engagement and selectivity.
Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with bioisosteres like tetrazoles or hydroxamic acids to improve metabolic stability, cell permeability, or target affinity.
One patent for antitubercular agents highlighted that novel benzamide derivatives were surprisingly more active than their ester counterparts, acting as drugs rather than prodrugs. google.com This underscores the potential for discovering potent bioactive agents by exploring the chemical space around the this compound scaffold.
Table 1: Potential Strategies for Analogue Synthesis
| Modification Site | Synthetic Strategy | Potential Functional Groups | Desired Outcome |
| Benzoic Acid Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation, Friedel-Crafts) | -F, -Cl, -Br, -NO₂, -OCH₃, -CF₃ | Modulate electronics, lipophilicity, and target interactions |
| Amide Nitrogen | N-Alkylation or N-Arylation of the primary amide | Benzyl, phenethyl, substituted aryl rings | Introduce new steric bulk, alter H-bonding, improve potency |
| Carboxylic Acid | Bioisosteric Replacement | Tetrazole, hydroxamic acid, sulfonamide | Enhance metabolic stability, improve pharmacokinetic profile |
Advanced Computational Modeling for Predictive Structure-Activity Relationship Studies
To rationalize the design of novel analogues and accelerate the discovery process, advanced computational modeling is indispensable. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations can provide deep insights into how structural modifications affect biological activity.
For benzoic acid derivatives, QSAR studies have successfully correlated physicochemical properties with biological activities like antimicrobial or anti-sickling effects. nih.govrsc.org These models often reveal that electronic parameters (e.g., Hammett constants, orbital energies) and lipophilicity are key determinants of potency. nih.govrsc.org For this compound analogues, a 3D-QSAR approach could be employed to build predictive models based on the three-dimensional conformations of the molecules. tandfonline.com
Molecular docking simulations would be used to predict the binding poses of newly designed analogues within the active site of a target protein. For example, in the development of sirtuin inhibitors based on a benzoic acid scaffold, docking and subsequent MD simulations revealed that the size of substituents was critical for enhancing activity and that specific conformations were required for optimal binding. researchgate.net Similar in silico studies on tyrosinase inhibitors with a related structure also guided the design of highly potent compounds. measurlabs.com By applying these methods to this compound, researchers can prioritize the synthesis of compounds most likely to be active, saving significant time and resources.
Table 2: Computational Approaches for SAR Studies
| Computational Technique | Application | Predicted Parameters | Relevance to Drug Design |
| QSAR (Quantitative Structure-Activity Relationship) | Correlate chemical structure with biological activity across a series of analogues. | Potency (IC₅₀/EC₅₀), binding affinity. | Predicts activity of unsynthesized compounds; identifies key physicochemical properties. |
| Molecular Docking | Predict the preferred orientation and binding affinity of a ligand to a target protein. | Binding pose, docking score, key interactions (H-bonds, hydrophobic contacts). | Guides analogue design by visualizing ligand-receptor interactions; virtual screening. |
| Molecular Dynamics (MD) Simulations | Simulate the movement of the ligand-protein complex over time. | Binding stability, conformational changes, free energy of binding. | Assesses the stability of the docked pose; reveals dynamic aspects of binding. |
Development of Highly Sensitive and Specific Analytical Protocols for Complex Matrices
As novel analogues are developed and evaluated in biological systems, the need for robust analytical methods to quantify them in complex matrices like plasma, urine, or tissue homogenates becomes critical. Such methods are essential for pharmacokinetic and metabolic studies. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and throughput. nih.govirjmets.com
While a specific method for this compound is not yet published, protocols for structurally related benzoic acid and benzamide derivatives provide a clear blueprint. nih.govresearchgate.net A typical bioanalytical method would involve:
Sample Preparation: Efficient extraction of the analyte from the biological matrix is crucial. This is commonly achieved through protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.netcam.ac.uk
Chromatographic Separation: A reverse-phase column (e.g., C18) is typically used to separate the analyte from endogenous matrix components. A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component with a modifier (like formic acid) ensures sharp peaks and good resolution. researchgate.net
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, usually with an electrospray ionization (ESI) source operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a unique product ion generated by fragmentation, a transition that provides exceptional specificity. nih.gov
The development process requires rigorous validation according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, and matrix effects. irjmets.com
Table 3: Hypothetical UPLC-MS/MS Protocol for Quantification in Human Plasma
| Parameter | Description |
| Instrumentation | UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source. |
| Sample Preparation | Liquid-liquid extraction using methyl tert-butyl ether (MTBE) from 50 µL of plasma. |
| Chromatographic Column | Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm). |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive (+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Hypothetical MRM Transition | m/z 196.1 → m/z 179.1 (Precursor → Product for [M+H]⁺, loss of NH₃) |
| Internal Standard | A stable isotope-labeled version of the analyte (e.g., ¹³C₆-labeled). |
Integration with High-Throughput Screening Platforms in Chemical Biology Research
High-Throughput Screening (HTS) allows for the rapid testing of tens of thousands of compounds to identify "hits" with a desired biological activity. nih.gov The this compound scaffold is well-suited for integration into HTS platforms, both as a member of screening libraries and as a building block for creating new libraries.
Its structure offers multiple points for diversification, making it an excellent candidate for Diversity-Oriented Synthesis (DOS) or for inclusion in DNA-encoded libraries (DEL). rsc.org In one study, a library based on a 3,5-bis(aminomethyl)benzoic acid core was successfully used to identify a high-affinity ligand for human serum albumin, demonstrating the power of using benzoic acid scaffolds in affinity-based screening.
Future work could involve synthesizing a combinatorial library based on the this compound core. By reacting the carboxylic acid and primary amide with a diverse set of amines and carboxylic acids, respectively, a large and structurally varied library can be generated. These compounds can then be screened against a wide array of biological targets, from kinases to proteases to GPCRs, to uncover novel chemical probes and starting points for drug discovery programs. nih.gov The amenability of the scaffold to automated, nanoscale synthesis further enhances its utility in modern HTS campaigns, where speed and efficiency are paramount. rsc.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
